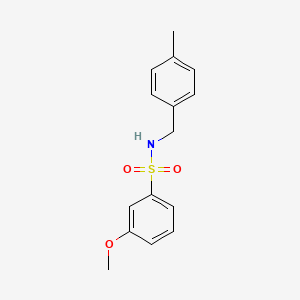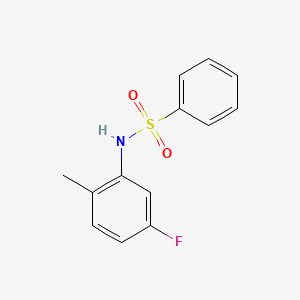
N-(5-fluoro-2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 5-fluoro-2-methylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase enzymes.
Medicine: Investigated for its antimicrobial properties and potential use in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with enhanced chemical and thermal stability
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes such as carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various physiological effects, including antimicrobial activity and potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-fluoro-N-(phenylsulfonyl)benzenesulfonamide
- 2,5-dichloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
- 4-fluoro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide
Uniqueness
N-(5-fluoro-2-methylphenyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. Compared to other similar compounds, it exhibits improved enzyme inhibition and antimicrobial properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12FNO2S |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12FNO2S/c1-10-7-8-11(14)9-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3 |
InChI Key |
QVKFZJMVUVVKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Bis[4-(pyrimidin-2-yl)piperazin-1-yl]hexane-1,6-dione](/img/structure/B14930575.png)
![3-cyclopentyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B14930576.png)
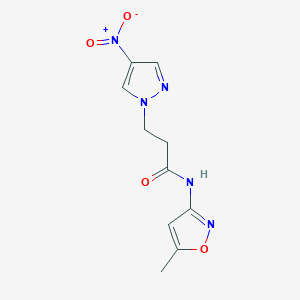

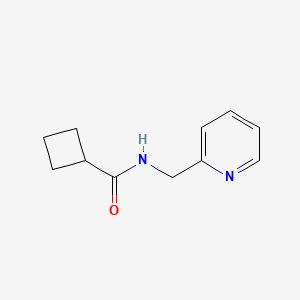
![N-[2-(difluoromethoxy)-5-methylphenyl]methanesulfonamide](/img/structure/B14930600.png)
![4-Chloro-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14930602.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B14930605.png)
![3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B14930613.png)
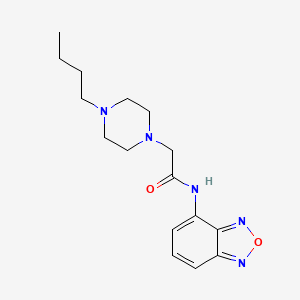
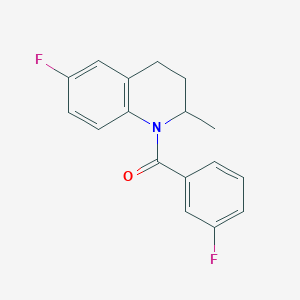
![4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B14930670.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B14930673.png)
